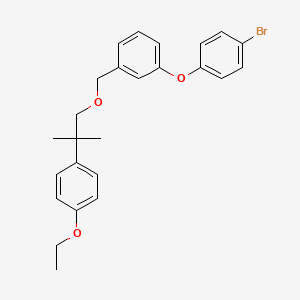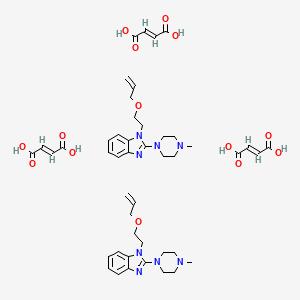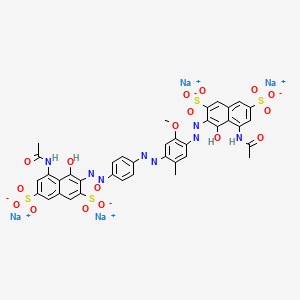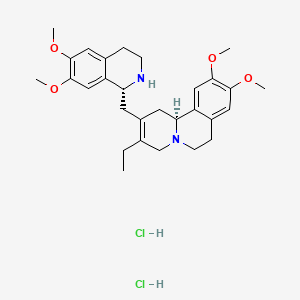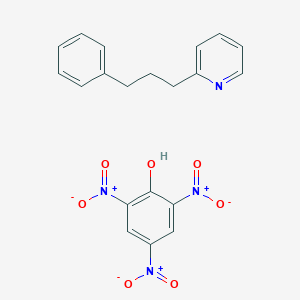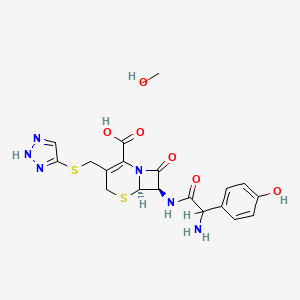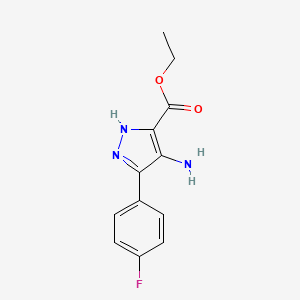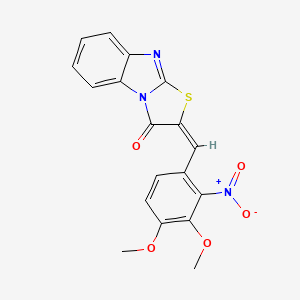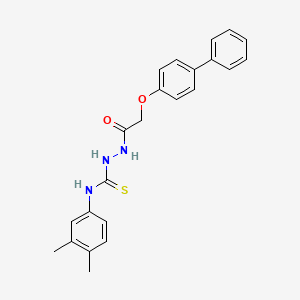
Eurycolactone B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eurycolactone B is a quassinoid compound found in the roots of Eurycoma longifolia, a plant commonly known as Tongkat Ali. This plant is native to Southeast Asia and has been traditionally used for its medicinal properties. This compound is one of several bioactive compounds in Eurycoma longifolia, contributing to its various health benefits .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Eurycolactone B involves the extraction of Eurycoma longifolia roots. The extraction method typically includes countercurrent ultrasound extraction to obtain an aqueous extract, followed by adsorption and purification processes
Industrial Production Methods: Industrial production of this compound focuses on optimizing the extraction and purification processes to ensure high yields and purity. Modern techniques such as green extraction methods are employed to enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Eurycolactone B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.
Applications De Recherche Scientifique
Eurycolactone B has a wide range of scientific research applications due to its bioactive properties. It is studied for its potential anticancer, antimalarial, and anti-inflammatory effects . In chemistry, this compound is used as a model compound for studying quassinoid biosynthesis and reactivity. In biology and medicine, it is investigated for its therapeutic potential in treating various diseases, including cancer and malaria . Additionally, this compound is explored for its use in the development of dietary supplements and functional foods .
Mécanisme D'action
The mechanism of action of Eurycolactone B involves multiple molecular targets and pathways. It is known to inhibit phosphoribosyl pyrophosphate aminotransferase, a key enzyme in the de novo purine synthesis pathway . This inhibition disrupts nucleotide synthesis, leading to reduced cell proliferation and increased apoptosis in cancer cells. This compound also affects mitochondrial membrane potential and activates caspase-3, further promoting apoptosis .
Comparaison Avec Des Composés Similaires
Eurycolactone B is part of a group of quassinoids, which include similar compounds such as eurycomalactone, eurycomanone, and pasakbumin-B . Compared to these compounds, this compound exhibits unique bioactivity profiles, particularly in its anticancer and antimalarial effects. The structural differences among these quassinoids contribute to their varying degrees of potency and specificity in targeting different biological pathways .
List of Similar Compounds:- Eurycomalactone
- Eurycomanone
- Pasakbumin-B
- Laurycolactone B
- Eurycolactone D, E, and F
This compound stands out due to its distinct molecular structure and the specific biological activities it mediates, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
301644-47-3 |
|---|---|
Formule moléculaire |
C18H19ClO5 |
Poids moléculaire |
350.8 g/mol |
Nom IUPAC |
(1S,2R,9R,10S,11R,12R,15R)-7-chloro-11-hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadeca-4,6-diene-3,8,14-trione |
InChI |
InChI=1S/C18H19ClO5/c1-6-8-5-9(20)18(4)10-7(2)13(24-16(10)23)12(21)14(18)17(8,3)15(22)11(6)19/h5,7,10,12-14,21H,1-4H3/t7-,10-,12+,13-,14-,17+,18+/m1/s1 |
Clé InChI |
AADARBXIPKSRIY-BEWFXXFISA-N |
SMILES isomérique |
C[C@H]1[C@@H]2[C@@H]([C@H]3[C@]([C@H]1C(=O)O2)(C(=O)C=C4[C@@]3(C(=O)C(=C4C)Cl)C)C)O |
SMILES canonique |
CC1C2C(C3C(C1C(=O)O2)(C(=O)C=C4C3(C(=O)C(=C4C)Cl)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


